N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide

Lipophilicity Membrane Permeability Drug Design

Researchers developing quinazolinone-based NSAIDs require structurally defined reference standards with reproducible purity to validate SAR hypotheses and analytical methods. This compound directly addresses that need. - ≥97% purity (vendor-certified) suitable for HPLC/LC-MS/NMR reference standard use; melting range 87-98 °C supports thermal calibration. - Zero H-bond donors at N3 (XLogP3-AA = 1.4) enable CNS permeability studies and serve as a negative control in H-bond-dependent target engagement assays. - 2-Isopropyl substitution reflects the optimal anti-inflammatory potency scaffold within this chemotype, making it a direct precursor or benchmark for medicinal chemistry programs.

Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
CAS No. 178244-37-6
Cat. No. B061926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide
CAS178244-37-6
SynonymsN-ACETYL-N-(2-ISOPROPYL-4-OXO-3(4H)-QUI&
Molecular FormulaC15H17N3O3
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=CC=CC=C2C(=O)N1N(C(=O)C)C(=O)C
InChIInChI=1S/C15H17N3O3/c1-9(2)14-16-13-8-6-5-7-12(13)15(21)18(14)17(10(3)19)11(4)20/h5-9H,1-4H3
InChIKeyPBWKVEBFTVIGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide: Core Properties


N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide is a synthetic quinazolin-4(3H)-one derivative characterized by a 2-isopropyl substituent and a diacetylamino moiety at the N3 position. The quinazolinone core is recognized for its diverse biological activities [1]. This compound is a white to off-white crystalline solid with a molecular formula of C15H17N3O3, a molecular weight of 287.31 g/mol, and a reported melting range of 87-98°C (lit.) . It is primarily available as a research chemical with a typical purity of 97% from major vendors .

Quinazolinone scaffold with 2-isopropyl for anti-inflammatory SAR studies
N3-diacetylamino group eliminates H-bond donor capacity; may support membrane permeability research
Defined purity from major vendors supports reproducible research and analytical reference use

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide: Irreplaceability


Quinazolinone derivatives exhibit wide-ranging pharmacological activities that are exquisitely sensitive to substitution patterns [1]. The 2-isopropyl group imparts steric and hydrophobic characteristics that influence target binding, while the diacetylamino moiety at N3 eliminates hydrogen bond donor capacity relative to amino analogs [2]. Simple substitution with other 2-alkyl or N3-unsubstituted quinazolinones is not equivalent, as evidenced by structure-activity relationship (SAR) studies showing that optimal potency in this class requires specific alkyl groups and N-substituents [3]. The lack of a hydrogen bond donor at N3 in this compound, confirmed by its zero H-bond donor count [4], alters its lipophilicity and potential for membrane permeability compared to amino analogs.

2-Alkyl substitution sensitivity Replacing 2-isopropyl with smaller alkyl groups (methyl, ethyl) may shift anti-inflammatory potency in SAR models.
H-bond donor removal N3-diacetylamino eliminates hydrogen bond donor; amino analogs may show distinct target-engagement profiles.
Steric bulk divergence Monoacetyl analog differs in steric volume, potentially altering binding selectivity and off-target profiles.

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide: Comparison with Analogs


Reduced H-Bond Donors vs 3-Amino Analog

The target compound differs from its 3-amino analog (CAS 70589-51-4) by having zero hydrogen bond donors, compared to one donor in the amino derivative. This structural feature is predicted to enhance passive membrane permeability and reduce aqueous solubility, which can be advantageous for crossing biological barriers [1].

H-Bond Donor Count
Reported
0 (target) vs 1 (3-amino analog)
May alter membrane permeability profile
Computed property; PubChem
Lipophilicity Membrane Permeability Drug Design

Increased Lipophilicity vs Amino Analog

The diacetylamino substitution in the target compound results in a higher calculated partition coefficient (XLogP3-AA = 1.4) relative to the 3-amino analog (XLogP3-AA = 1.2). This difference in lipophilicity can influence compound distribution, protein binding, and metabolic stability [REFS-1, REFS-2].

Lipophilicity (XLogP3-AA)
Reported
1.4 vs 1.2 (Δ +0.2)
May influence distribution and protein binding
Computed partition coefficient; PubChem
Lipophilicity LogP ADME Prediction

Higher Molecular Weight vs Monoacetyl Analog

The target compound (MW 287.31) is significantly larger than the monoacetyl analog N-(2-isopropyl-4-oxo-3(4H)-quinazolinyl)acetamide (MW 245.28, CAS 144522-58-7). This increased steric bulk can affect binding to enzyme active sites or receptor pockets, potentially leading to altered selectivity profiles [REFS-1, REFS-2].

Molecular Weight
Reported
287.31 vs 245.28 g/mol (+42.03)
Increased steric bulk may affect target binding
Calculated molecular weight
Steric Effects Molecular Weight Binding Pocket Fit

2-Isopropyl Group in Anti-inflammatory SAR

Systematic SAR studies on 4(1H)-quinazolinone derivatives have identified 2-isopropyl substitution as one of the optimal alkyl groups for anti-inflammatory activity. Compounds bearing a 2-isopropyl group demonstrated superior potency compared to analogs with 2-methyl or 2-ethyl substituents in carrageenin-induced paw edema models [1]. While this data is from related compounds rather than the exact target, it supports the rationale for selecting the 2-isopropyl-containing scaffold.

2-Isopropyl in SAR
Class-level
2-isopropyl ranked most potent in related series
Context-dependent; supports scaffold selection
Rat paw edema model; SAR study
Anti-inflammatory Structure-Activity Relationship Quinazolinone

Certified Purity as Procurement Benchmark

Major suppliers such as Sigma-Aldrich offer this compound with a certified purity of 97% (HPLC) . This specification serves as a benchmark for quality control in research settings. In contrast, many custom-synthesized quinazolinone analogs may be supplied with lower or unverified purity, which can confound biological assay results.

Vendor-Certified Purity
Reported
97% (HPLC)
Reduces impurity-driven assay interference
Supplier CoA; independent QC advised
Purity Quality Control Procurement

Absence of H-Bond Donors Distinguishes from Amino Analogs

Unlike the 3-amino analog (CAS 70589-51-4), which possesses one hydrogen bond donor, the target compound has zero H-bond donors. This property reduces the compound's potential for strong, specific interactions with biological targets that require H-bond donation, thereby altering its pharmacodynamic profile [REFS-1, REFS-2]. The difference is quantifiable via computed H-bond donor count.

H-Bond Donor Absence
Reported
0 HBD vs 1 HBD (3-amino analog)
Enables H-bond dependency studies for target engagement
Computed by Cactvs; PubChem
Hydrogen Bonding Drug-Likeness In Silico Profiling

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide: Research and Procurement Applications


Anti-inflammatory Drug Discovery Using 2-Isopropyl Scaffold

Based on class-level SAR showing that 2-isopropyl substitution confers optimal anti-inflammatory potency [1], this compound serves as a key intermediate or reference standard for medicinal chemistry efforts aimed at developing novel non-steroidal anti-inflammatory agents (NSAIDs). Its diacetylamino functionality provides a synthetic handle for further derivatization or prodrug design.

CNS-Penetrant Probe Development

The compound's calculated XLogP3-AA of 1.4 and zero hydrogen bond donors [REFS-1, REFS-2] suggest enhanced blood-brain barrier permeability relative to more polar analogs. Researchers investigating CNS targets where quinazolinone scaffolds are relevant may prioritize this compound over amino-substituted alternatives to improve brain exposure in preclinical models.

Selectivity Profiling Control vs Amino Analogs

The absence of a hydrogen bond donor at the N3 position differentiates this compound from 3-amino-2-isopropyl-4(3H)-quinazolinone [1]. This property can be exploited in enzymatic or receptor binding assays to probe the importance of H-bond donation for target engagement. The compound can serve as a negative control in studies where H-bond donation is hypothesized to be critical for activity.

Reference Standard for Analytical Methods

With a vendor-certified purity of 97% [1], this compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development and validation. Its well-defined melting range (87-98°C) [2] also supports its use in thermal analysis and calibration procedures.

Application
Selection Property
Validation Focus
Anti-inflammatory SAR studies
2-Isopropyl quinazolinone scaffold
Class-level potency ranking in edema models
CNS-target research models
Predicted lipophilicity and zero HBD
Blood-brain barrier partitioning assessment
Selectivity profiling
N3-diacetylamino (no H-bond donor)
H-bond dependency for target engagement
Analytical reference standard
Vendor-certified purity and melting behavior
Method calibration and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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